physical and chemical properties of 2-t-Butyl-5-methyldioxolan-4-one
physical and chemical properties of 2-t-Butyl-5-methyldioxolan-4-one
The Seebach Reagent for Self-Regeneration of Stereocenters (SRS)
Executive Summary
This technical guide profiles 2-t-butyl-5-methyldioxolan-4-one , a pivotal chiral building block utilized in the asymmetric synthesis of
Structural & Mechanistic Analysis
The molecule consists of a five-membered dioxolane ring containing a ketone (lactone) functionality.[2] Its utility stems from the interplay between the C2 and C5 positions.
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The "Staple" (C2): The tert-butyl group at the C2 acetal position is the stereochemical control element.[2] It locks the ring into a specific conformation due to its high steric demand, forcing substituents into a trans or cis relationship to minimize 1,3-diaxial interactions.
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The Reactive Center (C5): Derived from lactic acid, this center holds the initial chiral information.[2] During functionalization, this center is trigonalized (planarized) via enolization.
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The Memory Effect: Although the C5 chirality is destroyed upon enolization, the C2 stereocenter remains intact.[2] The bulky tert-butyl group shields one face of the planar enolate, forcing incoming electrophiles to attack from the opposite (anti) face.
Physical and Chemical Characterization[1][3][4][5][6]
The following data refers primarily to the (2S, 5S) isomer, derived from natural L-(+)-lactic acid, which is the most common form used in synthesis.
| Property | Specification | Notes |
| IUPAC Name | (2S, 5S)-2-(tert-butyl)-5-methyl-1,3-dioxolan-4-one | cis-isomer is thermodynamically favored. |
| CAS Number | 81037-06-1 (S,S-isomer)104194-02-7 (R,R-isomer) | Generic/Racemic CAS: 74094-60-3 (approx) |
| Molecular Formula | C | MW: 158.20 g/mol |
| Appearance | Colorless liquid or low-melting solid | Often solidifies in freezer. |
| Boiling Point | 80 °C @ 20 mmHg | Distillable under reduced pressure. |
| Melting Point | ~5 °C | |
| Optical Rotation | (c = 1.83, CHCl | |
| Solubility | Soluble in THF, Et | Hydrolytically unstable in aqueous acid/base. |
| Stability | Stable at -20°C under Argon | Sensitive to moisture (hydrolysis of acetal). |
Spectroscopic Signature (NMR)
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H NMR (CDCl
): 0.98 (s, 9H, t-Bu), 1.48 (d, 3H, Me), 4.51 (q, 1H, H-5), 5.18 (s, 1H, H-2). -
C NMR (CDCl
): 17.8 (Me), 23.8 (t-Bu Me), 34.5 (t-Bu quart), 72.4 (C-5), 109.8 (C-2), 173.5 (C=O).
Synthesis & Purification Workflow
The synthesis relies on the acid-catalyzed condensation of (S)-lactic acid with pivalaldehyde.[1] The reaction is thermodynamically controlled to favor the cis-diastereomer (2-t-butyl and 5-methyl groups on the same side), which minimizes steric strain in the transition state.
Diagram: Synthesis Pathway
Caption: Workflow for the condensation of Lactic Acid and Pivalaldehyde. The Dean-Stark step is critical to drive the equilibrium by removing water.
Reactivity Profile: The SRS Cycle
The core utility of this molecule is the alkylation of the
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Enolization: Treatment with a bulky base (LDA) at -78°C removes the proton at C5. The resulting lithium enolate is planar at C5.
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Steric Shielding: The tert-butyl group at C2 (which was cis to the methyl group) remains in place. It effectively blocks the "top" face of the enolate.
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Diastereoselective Attack: Electrophiles (R-X) must approach from the "bottom" face (anti to the t-butyl group).
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Result: The new alkyl group is installed trans to the t-butyl group. Upon hydrolysis, the t-butyl auxiliary is removed, yielding the
-alkylated lactic acid with high enantiomeric excess.
Diagram: Mechanism of Stereocontrol
Caption: The Self-Regeneration of Stereocenters (SRS) cycle. Note how C5 chirality is lost and then regenerated using C2 as the template.
Experimental Protocols
A. Synthesis of (2S, 5S)-2-t-Butyl-5-methyl-1,3-dioxolan-4-one
Objective: Preparation of the chiral scaffold from bulk chemicals.
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Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Charging: Add (S)-(+)-Lactic acid (0.5 mol), Pivalaldehyde (0.6 mol), and Pentane (400 mL). Add p-toluenesulfonic acid (approx. 1.0 g) as a catalyst.
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Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap. Continue until water evolution ceases (approx. 24–48 hours).
-
Workup: Cool to room temperature. Wash the pentane solution with saturated aqueous NaHCO
(2 x 100 mL) to neutralize the catalyst and unreacted acid. Wash with brine (100 mL). -
Drying: Dry the organic layer over MgSO
, filter, and concentrate in vacuo. -
Purification: Distill the crude oil under reduced pressure (bp ~80°C at 20 mmHg).
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Note: The distillate is a mixture of cis and trans isomers (approx 4:1).[1]
-
-
Enrichment: Dissolve the distillate in minimal pentane/ether (10:1) and cool to -75°C (dry ice/acetone bath). The pure (2S, 5S)-isomer crystallizes out. Filter cold.
B. General Protocol for
-Alkylation
Objective: Alkylation of the scaffold with Benzyl Bromide (Example).
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Enolate Formation:
-
Flame-dry a 250 mL flask under Argon. Add dry THF (50 mL) and diisopropylamine (1.1 equiv).
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Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.
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Add a solution of (2S, 5S)-2-t-butyl-5-methyldioxolan-4-one (1.0 equiv) in THF dropwise over 15 min.
-
Critical: Stir at -78°C for 45 min to ensure complete deprotonation. The solution usually turns pale yellow.
-
-
Alkylation:
-
Add Benzyl Bromide (1.2 equiv) dropwise (neat or in minimal THF).
-
Optional: Addition of HMPA or DMPU (2-3 equiv) can accelerate sluggish alkylations, though it is often unnecessary for reactive halides.
-
Stir at -78°C for 2 hours, then allow to warm slowly to -20°C overnight.
-
-
Quench & Isolation:
-
Pour the reaction mixture into half-saturated aqueous NH
Cl. -
Extract with Et
O (3x).[2] Dry combined organics over MgSO . -
Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
-
Hydrolysis (Deprotection):
-
Dissolve the alkylated product in MeOH/H
O (4:1). Add KOH (3 equiv) and reflux for 2 hours (saponification) or treat with 6N HCl (acid hydrolysis) depending on substrate sensitivity.
-
References
-
Seebach, D., Imwinkelried, R., & Weber, T. (1986). "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods, 4, 125–259.
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Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[3][4] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23-24), 2708–2748.
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Fráter, G., Müller, U., & Günther, W. (1984).[5] "The stereoselective
-alkylation of chiral -hydroxy esters and some applications thereof." Tetrahedron, 40(8), 1269–1277.[5] -
Naef, R., & Seebach, D. (1985). "Herstellung von (S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-on aus Milchsäure und Pivalaldehyd." Helvetica Chimica Acta, 68(1), 135–143.
